Product packaging for Desacetyl Butoxyvinyl Palbociclib(Cat. No.:)

Desacetyl Butoxyvinyl Palbociclib

Cat. No.: B13424648
M. Wt: 503.6 g/mol
InChI Key: UVSBKBVDVFWTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl Butoxyvinyl Palbociclib (CAS 2270982-31-3) is a chemical compound closely related to Palbociclib, a well-characterized and approved anticancer medication . With a molecular formula of C28H37N7O2 and a molecular weight of 503.64 g/mol, it is offered as a high-purity reference standard for use in pharmaceutical research and development . This product is intended for research applications such as analytical method development, impurity profiling, and metabolic studies related to the parent drug, Palbociclib . Palbociclib, the reference active pharmaceutical ingredient (API), is a first-in-class, oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . Its primary mechanism of action in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer involves binding to the ATP pocket of CDK4/6, which inhibits the phosphorylation of the retinoblastoma (RB) tumor suppressor protein . This action induces a reversible G1-phase cell cycle arrest, preventing DNA replication and ultimately inhibiting cellular proliferation in RB-proficient cancer cells . Researchers can utilize this compound as a critical tool to further understand the properties, stability, and breakdown pathways of CDK4/6 inhibitors. As with all our products, this compound is supplied with comprehensive characterization data, which may include 1H-NMR, Mass Spectrometry, and HPLC analysis, to support your research integrity and reproducibility . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N7O2 B13424648 Desacetyl Butoxyvinyl Palbociclib

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N7O2/c1-4-5-16-37-20(3)25-19(2)23-18-31-28(33-26(23)35(27(25)36)21-8-6-7-9-21)32-24-11-10-22(17-30-24)34-14-12-29-13-15-34/h10-11,17-18,21,29H,3-9,12-16H2,1-2H3,(H,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSBKBVDVFWTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Pathway Elucidation of Desacetyl Butoxyvinyl Palbociclib

Synthetic Routes for Desacetyl Butoxyvinyl Palbociclib (B1678290) as a Reference Standard

The definitive synthesis of Desacetyl Butoxyvinyl Palbociclib as a reference standard is crucial for its accurate identification and quantification in Palbociclib drug substance. The chemical name for this compound is 6-(1-Butoxyvinyl)-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, and it is identified by the CAS number 2270982-31-3.

A key synthetic route to obtaining this compound involves the synthesis of its tert-butyl protected precursor, tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. This intermediate is instrumental in the commercial development of Palbociclib. The synthesis of this precursor is achieved through a palladium-catalyzed Heck coupling reaction. The reaction involves coupling 4-[6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyridino[2,3-d]pyridine-2-yl-amino)-pyridine-3-yl]-piperazine-1-carboxylic acid tert-butyl ester with n-butyl vinyl ether.

The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) in the presence of a palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and a base like potassium carbonate (K2CO3). An amine ligand such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is also employed. The reaction mixture is heated to facilitate the coupling. The subsequent deprotection of the tert-butoxycarbonyl (Boc) group from the piperazine (B1678402) ring yields the final this compound.

Table 1: Key Reagents for the Synthesis of this compound Precursor

ReagentFunction
4-[6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyridino[2,3-d]pyridine-2-yl-amino)-pyridine-3-yl]-piperazine-1-carboxylic acid tert-butyl esterStarting material
n-Butyl vinyl etherSource of the butoxyvinyl group
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)Palladium catalyst
Potassium carbonate (K2CO3)Base
1,4-Diazabicyclo[2.2.2]octane (DABCO)Ligand
N,N-Dimethylformamide (DMF)Solvent

Identification of Formation Pathways of this compound as a Process Impurity

The presence of this compound as an impurity in the final Palbociclib drug substance is a direct consequence of the manufacturing process. Understanding the specific steps and conditions that lead to its formation is paramount for developing effective control strategies.

Mechanistic Studies of Impurity Generation During Palbociclib Synthesis

The commercial synthesis of Palbociclib involves a multi-step process, with a crucial step being the installation of an acetyl group at the C6 position of the pyrido[2,3-d]pyrimidin-7-one core. longdom.org This is often achieved through a Heck reaction to introduce a vinyl ether, followed by hydrolysis to the acetyl group.

The formation of this compound is intrinsically linked to this Heck reaction step. If n-butyl vinyl ether is used as the reagent to introduce the vinyl group, any unreacted starting material or side reactions can lead to the presence of the butoxyvinyl moiety in the final product stream.

Role of Catalysts and Reaction Conditions in this compound Formation

The palladium catalyst employed in the Heck reaction is a critical factor in the formation of this compound. The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine (B1218219) ligand can influence the reaction's selectivity and the propensity for side reactions. Bulky, electron-rich phosphine ligands are often used to control regioselectivity in Heck reactions involving vinyl ethers. nih.gov

The reaction conditions also play a significant role. These include:

Temperature: Higher reaction temperatures can sometimes lead to increased side product formation.

Base: The choice and amount of base can affect the catalytic cycle and the stability of intermediates.

Solvent: The solvent system can influence the solubility of reactants and catalysts, and as seen with n-butanol, can also be a reactant in side reactions.

The Mizoroki-Heck arylation of electron-rich alkenes like butyl vinyl ether can often result in mixtures of regioisomers. rsc.org The specific combination of catalyst, solvent, base, and additives is crucial for achieving high activity and selectivity, thereby minimizing the formation of unwanted byproducts. rsc.org

Strategies for Mitigating this compound Formation in Industrial Synthesis

Controlling the levels of this compound in the final API is a key challenge in the industrial production of Palbociclib. A multi-pronged approach is necessary to minimize its formation and ensure its effective removal.

Process Optimization:

Heck Reaction Control: Fine-tuning the Heck reaction is the primary strategy. This includes optimizing the catalyst system (palladium source and ligand), reaction temperature, and the stoichiometry of reactants and base to maximize the yield of the desired acetyl precursor and minimize the formation of the butoxyvinyl impurity. The development of a highly regioselective catalyst is a key aspect of this optimization.

Solvent Selection: Careful consideration of the solvent used in the final deprotection and crystallization steps is crucial. While n-butanol has been used, exploring alternative solvent systems that are less prone to side reactions with the Palbociclib core could be a viable mitigation strategy.

Palladium Scavenging: Efficient removal of the palladium catalyst after the Heck reaction is critical to prevent it from catalyzing side reactions in subsequent steps. This can be achieved through filtration and the use of chelating agents to scavenge residual palladium.

Purification Techniques:

Crystallization: The final crystallization step of Palbociclib is a powerful tool for impurity rejection. By carefully controlling the crystallization conditions (solvent system, temperature profile, and seeding), the solubility of the desired product and the impurity can be manipulated to ensure that this compound remains in the mother liquor, leading to a highly pure final product. The choice of n-butanol/anisole as a crystallization solvent system has been reported to be effective for controlling particle size and may also aid in impurity rejection. longdom.org

Chromatography: In cases where the impurity levels are still above the acceptable limits after crystallization, chromatographic purification methods can be employed, although this is generally less desirable for large-scale manufacturing due to cost and complexity.

Table 2: Summary of Mitigation Strategies

StrategyDescription
Heck Reaction Optimization Fine-tuning of catalyst, ligand, temperature, and stoichiometry to improve selectivity.
Solvent Control Selection of non-reactive solvents for downstream processing to prevent side reactions.
Palladium Removal Efficient scavenging of the palladium catalyst post-reaction to prevent further reactivity.
Controlled Crystallization Optimization of crystallization parameters to effectively purge the impurity into the mother liquor.

By implementing a robust control strategy that combines process optimization and efficient purification techniques, the levels of this compound can be effectively managed, ensuring the high quality and safety of the Palbociclib drug substance.

Advanced Analytical Methodologies for Detection and Quantification of Desacetyl Butoxyvinyl Palbociclib

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. daicelpharmastandards.com A stability-indicating reversed-phase HPLC (RP-HPLC) method would be the primary approach for the separation and quantification of Desacetyl Butoxyvinyl Palbociclib (B1678290).

Reverse-Phase HPLC (RP-HPLC) Approaches for Separation and Quantification

The development of an RP-HPLC method for Desacetyl Butoxyvinyl Palbociclib would involve a systematic optimization of chromatographic conditions to achieve adequate separation from Palbociclib and other related impurities. A typical approach would utilize a C18 column with a gradient elution mobile phase, likely consisting of an aqueous buffer and an organic modifier such as acetonitrile. researchgate.net The flow rate and column temperature would be optimized to ensure sharp peaks and a reasonable run time. Detection would likely be performed using a UV detector at a wavelength where both Palbociclib and this compound exhibit significant absorbance. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Impurity Profiling

ParameterIllustrative Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Perchloric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
32
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Specificity and Selectivity for this compound

Method specificity is crucial to ensure that the analytical signal is solely from this compound and not from other components in the sample matrix. To establish specificity, forced degradation studies of Palbociclib would be conducted under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. researchgate.net The developed HPLC method must be able to resolve the peak of this compound from Palbociclib and all generated degradation products, demonstrating its specificity. The selectivity would be further confirmed by analyzing a placebo mixture and ensuring no interfering peaks are observed at the retention time of the analyte.

Mass Spectrometry (MS) Applications for Structural Confirmation and Trace-Level Detection

Mass spectrometry is an indispensable tool for the structural confirmation of pharmaceutical impurities and for their detection at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the identification and quantification of impurities. daicelpharmastandards.com For this compound, an LC-MS method would be developed to confirm its molecular weight. Following chromatographic separation via HPLC, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode would likely be employed. Further structural elucidation would be achieved using LC-MS/MS, where the parent ion corresponding to this compound is fragmented to produce a characteristic product ion spectrum. jpionline.org

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterIllustrative Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Characteristic fragment ions
Collision Energy Optimized for fragmentation
Dwell Time 100 ms

Isotopic Labeling and Fragmentation Analysis for Impurity Elucidation

For unambiguous structural confirmation and to aid in quantification, especially in complex matrices, isotopically labeled internal standards are often used. A stable isotope-labeled version of this compound could be synthesized and used as an internal standard in LC-MS analysis. This approach improves the accuracy and precision of quantification.

Fragmentation analysis via high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, would provide precise mass measurements of the parent and fragment ions. This data is critical for determining the elemental composition and confirming the chemical structure of this compound. While specific fragmentation patterns for this compound are not publicly available, the analysis would involve comparing the observed fragmentation with theoretical fragmentation pathways based on its chemical structure.

Spectroscopic Techniques for Comprehensive Characterization

In addition to chromatographic and mass spectrometric methods, spectroscopic techniques are vital for the complete characterization of a reference standard of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be used to elucidate the detailed chemical structure of the isolated impurity. The chemical shifts, coupling constants, and integration of the signals would provide definitive information about the arrangement of atoms within the molecule.

Infrared (IR) spectroscopy would be employed to identify the functional groups present in this compound. The characteristic absorption bands would confirm the presence of specific chemical bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to determine the wavelength of maximum absorbance (λmax), which is a key parameter for setting the detection wavelength in HPLC-UV methods.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified detailed outline. The requested analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, detailed method validation parameters, and stability-indicating methods, are not available in the public domain for this specific chemical compound.

While there is extensive research and data available for the parent compound, Palbociclib, and some of its other process-related impurities and degradation products, this information cannot be extrapolated to "this compound" without verification. synthinkchemicals.comoup.comoup.comasianpubs.org The name suggests a specific derivative where the acetyl group of Palbociclib is replaced by a butoxyvinyl group. A chemically related structure, Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, is listed by a chemical supplier, but no analytical data for this compound is provided. pharmaffiliates.com

Fulfilling the request by using data for Palbociclib or other unrelated impurities would be scientifically inaccurate and would not pertain to the specific compound of interest. Therefore, in the absence of published scientific data for "this compound," this article cannot be generated.

Preclinical Investigations into the Biological Activity and Mechanistic Impact of Desacetyl Butoxyvinyl Palbociclib

In Vitro Assessment of Cyclin-Dependent Kinase (CDK) Inhibition Profile

The initial preclinical evaluation of a novel kinase inhibitor like Desacetyl Butoxyvinyl Palbociclib (B1678290) would focus on its direct interaction with its intended molecular targets, CDK4 and CDK6. These kinases are pivotal in regulating the G1-S phase transition of the cell cycle, and their inhibition is the primary mechanism of action for this class of drugs. nih.govyoutube.com

To quantify the potency of Desacetyl Butoxyvinyl Palbociclib, biochemical enzyme assays would be performed. These assays measure the compound's ability to inhibit the kinase activity of purified, recombinant CDK4/Cyclin D and CDK6/Cyclin D complexes. The key metric derived from these experiments is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

For context, the parent compound, Palbociclib, is a potent and highly specific inhibitor of both CDK4 and CDK6. nih.gov Preclinical studies have established its IC₅₀ values, demonstrating a near-equipotent inhibition of both target kinases. nih.gov

Table 1: Illustrative Enzyme Kinase Inhibition Data (Based on Palbociclib)

Kinase Complex IC₅₀ (nM)
CDK4/Cyclin D1 9-11
CDK6/Cyclin D3 15

Data presented is for the reference compound Palbociclib and is intended for illustrative purposes. nih.gov

The investigation into this compound would aim to determine if the "desacetyl butoxyvinyl" modification alters this inhibitory profile, potentially improving potency or selectivity for CDK4 versus CDK6.

Following biochemical validation, the next step is to assess the compound's effect in a biological context. This involves treating various cancer cell lines with this compound to measure its impact on cell growth and division. Relevant cell lines would include those known to be dependent on the CDK4/6 pathway, such as estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7, T47D) and others with a functional retinoblastoma (Rb) protein. nih.gov

Proliferation assays, such as the sulforhodamine B (SRB) or CellTiter-Glo® assays, would be used to determine the compound's IC₅₀ for growth inhibition in these cell lines. nih.gov Furthermore, flow cytometry analysis using DNA-staining dyes (like propidium (B1200493) iodide or Hoechst) would be employed to analyze the cell cycle distribution. A successful CDK4/6 inhibitor is expected to cause a significant accumulation of cells in the G0/G1 phase, preventing their entry into the S phase (DNA synthesis). nih.govnih.gov

For reference, Palbociclib consistently induces G1 cell cycle arrest and inhibits proliferation across sensitive cancer cell lines. nih.govnih.gov Its anti-proliferative activity varies depending on the cell line's molecular characteristics. nih.gov

Table 2: Illustrative Anti-Proliferative Activity (Based on Palbociclib)

Cell Line Cancer Type IC₅₀ (nM)
MCF-7 Breast (ER+) 148
MDA-MB-231 Breast (Triple-Negative) 432
KB-3-1 Cervical 5014
SW620 Colorectal 3921

IC₅₀ values are for the reference compound Palbociclib and can vary based on assay conditions. nih.govfrontiersin.org

Studies on this compound would compare its cellular potency and cell cycle effects to these established benchmarks.

Comparative Analysis of Biological Activity with Palbociclib

A crucial component of preclinical development is a direct head-to-head comparison with the parent drug, Palbociclib. This analysis would synthesize data from the enzymatic and cellular assays to determine if this compound offers any advantages. Key comparison points would include:

Potency: Is the IC₅₀ for CDK4/6 inhibition and cellular proliferation lower, higher, or similar to Palbociclib?

Selectivity: Does the new compound exhibit a different ratio of CDK4 to CDK6 inhibition?

Activity in Resistant Models: Would the compound show efficacy in cell lines engineered to be resistant to Palbociclib? For instance, some Palbociclib derivatives have been designed to overcome resistance mechanisms. acs.org

For example, studies on other Palbociclib derivatives have shown that modifications to the piperazine (B1678402) ring can lead to compounds with improved cytotoxicity compared to the parent drug. nih.gov A similar rigorous comparison would be essential to understand the therapeutic potential of this compound.

Investigation of Potential Off-Target Activities or Interactions

While designed for specificity, small molecule inhibitors can interact with other kinases or proteins, leading to "off-target" effects. A comprehensive preclinical workup for this compound would involve screening it against a broad panel of kinases to build a selectivity profile. Chemoproteomic platforms can be used to assess target engagement in an unbiased manner within the cell. nih.gov

Palbociclib is known for its high selectivity for CDK4 and CDK6 compared to other CDKs and a wider panel of kinases. nih.gov However, at higher concentrations, interactions with other kinases cannot be ruled out. Abemaciclib, another CDK4/6 inhibitor, is known to be more potent against CDK4 than CDK6 and also inhibits CDK9, which may contribute to its different clinical profile. nih.gov An investigation would clarify if the "desacetyl butoxyvinyl" modification introduces any new, significant off-target interactions, which could have implications for its mechanism and potential side effects.

Structure-Activity Relationship (SAR) Derivations for Desacetyl Butoxyvinyl Moiety

SAR studies are fundamental to medicinal chemistry, explaining how a compound's chemical structure relates to its biological activity. The focus here would be on the novel "desacetyl butoxyvinyl" group. The piperazine moiety of Palbociclib is known to be a site where modifications can be made to alter the compound's properties. nih.govdaneshyari.comnih.gov

The synthesis of a series of related analogues, perhaps by varying the length or branching of the butoxy group or the nature of the vinyl linker, would allow chemists to deduce key SAR insights. For example, research on other Palbociclib analogues has shown that adding carbamates or amides to the terminal piperazine ring can significantly impact cytotoxic effects. nih.gov The goal would be to understand if the butoxyvinyl group is optimal for activity or if further modifications could enhance potency or other desirable properties.

To understand the SAR findings at an atomic level, molecular docking and computational modeling would be employed. These in silico techniques would predict how this compound fits into the ATP-binding pocket of CDK4 and CDK6.

The crystal structure of Palbociclib bound to CDK6 shows that the core of the molecule forms key hydrogen bonds with the hinge region of the kinase, while the piperazine ring is situated in a solvent-exposed region near residues like Thr107 and Asp104. nih.govchemrxiv.org Docking studies for this compound would model the orientation of the butoxyvinyl group within this pocket. Researchers would analyze whether this new moiety forms additional favorable interactions (e.g., hydrophobic or hydrogen bonds) with the protein that could explain any observed changes in potency or selectivity. semanticscholar.orgaimspress.com Molecular dynamics simulations could further be used to assess the stability of these interactions over time. nih.gov

Identification of Key Structural Determinants for Kinase Binding

The specificity and potency of inhibitors targeting cyclin-dependent kinases (CDKs) are dictated by precise molecular interactions within the ATP-binding pocket of the kinase. Elucidating these interactions is fundamental to understanding the mechanism of action and for the rational design of new, more effective therapeutic agents. The binding of the palbociclib chemical scaffold to CDK6 has been characterized through X-ray crystallography, providing a detailed view of the key structural determinants responsible for its inhibitory activity. rcsb.orgresearchgate.netnih.gov

Analysis of the co-crystal structure of palbociclib with CDK6 reveals that the inhibitor binds in the ATP cleft, a region situated between the N-terminal and C-terminal lobes of the kinase. nih.gov The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions that collectively contribute to its high affinity and selectivity for CDK4 and CDK6. nih.govnih.gov

A critical element for the interaction is the aminopyridine core of the molecule, which forms crucial hydrogen bonds with the hinge region of the kinase. This region connects the two lobes of the kinase and is a common anchoring point for ATP-competitive inhibitors. nih.gov Specifically, the pyridopyrimidine portion of the molecule is involved in forming two hydrogen bonds with the backbone of Valine 101 in the hinge region of CDK6. nih.gov

While the crystal structure provides a static image, molecular dynamics simulations have suggested additional stabilizing interactions, such as a potential hydrogen bond to Histidine 100 that was not observed in the crystal structure, as well as several other hydrophobic contacts. nih.gov The piperazine moiety of palbociclib is noted to be accessible to water. nih.gov The structural features of CDK4 are presumed to be very similar to CDK6, with a high degree of sequence identity (64.1%) and similarity (73.9%), suggesting a comparable binding mode. nih.gov

The following table summarizes the key interactions between the core palbociclib structure and the CDK6 binding pocket, which are presumed to be conserved for this compound.

Chemical Moiety of this compound Interacting Residue in CDK6 Type of Interaction
Pyridopyrimidine CoreValine 101 (backbone)Hydrogen Bonds
Pyridopyrimidine CoreAspartate 163 (backbone)Hydrogen Bond
Cyclopentyl GroupHydrophobic PocketHydrophobic Interaction
AminopyridineHinge RegionHydrogen Bonds
Piperazine MoietyWater AccessibleSolvent Interaction

These detailed structural insights are invaluable for understanding the inhibitory mechanism of this class of compounds and for guiding the development of next-generation kinase inhibitors.

Metabolic Pathways and Biotransformation Studies of Desacetyl Butoxyvinyl Palbociclib

Identification of Metabolic Enzymes and Pathways Involved in Biotransformation

In vitro and in vivo studies have identified the key enzymatic systems responsible for the metabolism of the parent compound, palbociclib (B1678290). The primary pathways for its biotransformation are oxidation and sulfonation, with subsequent acylation and glucuronidation reactions also playing a role. These processes are mediated by specific families of enzymes concentrated mainly in the liver. droracle.aifda.govnih.gov

The initial and principal route of metabolism for the palbociclib structure is mediated by the cytochrome P450 system, specifically the CYP3A4 isoenzyme. nih.govjhoponline.com This enzyme is responsible for the Phase I oxidative metabolism of the compound. nih.govdroracle.ai The significant role of CYP3A4 is underscored by drug-drug interaction studies where co-administration with strong inhibitors or inducers of CYP3A4 markedly alters the plasma concentration of the parent drug. fda.gov The mechanism of liver injury, though rare, may be linked to the production of a toxic intermediate metabolite by the CYP3A4 pathway. nih.govresearchgate.net

Following Phase I reactions, or in parallel, the compound and its metabolites undergo Phase II conjugation. The sulfotransferase enzyme SULT2A1 has been identified as a major contributor to the metabolism. nih.govnih.gov This enzyme facilitates sulfonation, a key conjugation pathway for the compound. nih.govdroracle.ai In addition to sulfonation, glucuronidation is another significant Phase II reaction. In vitro studies utilizing human hepatocytes, liver S9 fractions, and recombinant SULT enzymes have confirmed that CYP3A and SULT2A1 are the primary enzymes involved in the biotransformation process.

Characterization of Metabolites Derived from Desacetyl Butoxyvinyl Palbociclib

A significant number of metabolites have been identified in in vivo studies of the parent compound, palbociclib. The biotransformation process yields a variety of metabolites through pathways including hydroxylation, oxidation, sulfation, N-dealkylation, and acetylation. nih.gov

While the parent compound is the main circulating component in plasma, several metabolites are also present. The most abundant circulating metabolite is a glucuronide conjugate, accounting for approximately 14.8% of the total radioactivity in plasma. europa.eu Another significant metabolite is a sulfamic acid conjugate, which has been identified as the major drug-related component excreted in feces, representing 26% of the administered dose. An active lactam metabolite, PF-05089326, has also been detected, though it constitutes less than 10% of the circulating radioactivity in plasma. fda.gov In total, up to 14 distinct metabolites have been detected across in vivo matrices like plasma, urine, and feces. nih.gov

Metabolite TypeFormation PathwaySignificanceReference
Glucuronide Conjugate (M22)Glucuronidation (Phase II)Most abundant circulating metabolite in plasma (14.8%). europa.eu
Sulfamic Acid ConjugateSulfonation (Phase II)Major metabolite found in feces (26% of dose).
Active Lactam Metabolite (PF-05089326)Oxidation (Phase I)Pharmacologically active; represents <10% of circulating radioactivity. fda.gov
Various Oxidative MetabolitesHydroxylation, Oxidation, Carbonylation (Phase I)Contribute to the diversity of metabolites found in vivo. nih.gov

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. wuxiapptec.comwuxiapptec.com Such studies for the parent compound, palbociclib, have been conducted using various hepatic systems, including human liver microsomes (HLMs), rat liver microsomes (RLMs), and S9 fractions from both species. nih.gov These models, particularly HLMs, contain high concentrations of Phase I enzymes like CYPs and are widely used to determine metabolic conversion rates. wuxiapptec.com

Studies using HLMs have determined the metabolic half-life (t½) and intrinsic clearance (Clint) of palbociclib. These parameters indicate a high extraction ratio for the drug. nih.gov The findings from these in vitro systems corroborate the significant role of hepatic metabolism in the compound's elimination. nih.govnih.gov

ParameterValueHepatic SystemIndicationReference
Half-life (t½)18.5 minHuman Liver Microsomes (HLM)Moderate to high metabolic rate. nih.gov
Intrinsic Clearance (Clint)44.8 mL/min/kgHuman Liver Microsomes (HLM)Moderate clearance, suggesting a high extraction ratio medication. nih.gov

Ex Vivo Permeation and Absorption Studies Related to Biotransformation

Ex vivo models serve as an intermediate between in vitro cell cultures and in vivo studies to investigate drug permeation across biological barriers. nih.gov These models typically use excised animal tissues, such as buccal, nasal, or intestinal mucosa, which closely mimic the complex cellular composition of human epithelial tissues. nih.govnih.gov Such systems are valuable for assessing how drug absorption and permeation are influenced by metabolic activity within the tissue itself. For orally administered drugs, biotransformation within the intestinal epithelium can significantly impact bioavailability before the compound reaches the liver. While specific ex vivo permeation studies for this compound are not detailed in the available literature, the methodology is well-established for evaluating the absorption and metabolism of pharmaceutical compounds. nih.govnih.gov These studies help in quantifying the effectiveness of drug permeation and elucidating transport mechanisms across mucosal layers. nih.gov

Role of Desacetyl Butoxyvinyl Palbociclib in Pharmaceutical Quality Control and Regulatory Compliance

Impurity Profiling and Specification Setting for Palbociclib (B1678290) Formulations

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance and drug product. longdom.org This is a fundamental activity in pharmaceutical development, as impurities can impact the safety, efficacy, and stability of the final product. longdom.orgaquigenbio.comchemicea.com For Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in breast cancer treatment, a thorough understanding of its impurity profile is essential. pharmaffiliates.comsynthinkchemicals.com

The manufacturing process of Palbociclib can give rise to various process-related impurities, which may include unreacted starting materials, intermediates, by-products, and degradation products. aquigenbio.comsynthinkchemicals.com Desacetyl Butoxyvinyl Palbociclib is identified as a process-related impurity and a potential degradation product of Palbociclib. synthinkchemicals.com Its presence, along with other impurities, must be carefully monitored and controlled.

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products. longdom.orgnih.gov These guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting acceptance criteria for impurities. nih.govpremier-research.com The specification for an impurity is the maximum level at which it is considered acceptable in the final drug product.

The process of setting specifications for impurities like this compound involves:

Identification: Determining the chemical structure of the impurity.

Qualification: Assessing the biological safety of the impurity at the proposed specification level. premier-research.com

Justification: Providing a rationale for the proposed acceptance criteria based on batch analysis data, stability studies, and toxicological assessments. acs.org

For oncology drugs like Palbociclib, there can be specific considerations for impurity thresholds, which may differ from standard ICH guidelines under certain circumstances. acs.org

Table 1: Key Aspects of Impurity Profiling and Specification Setting

AspectDescriptionRelevance to this compound
Identification Structural elucidation of the impurity.Confirmed as a known process-related impurity and degradation product of Palbociclib. synthinkchemicals.com
Quantification Development and validation of analytical methods to measure the impurity level.Requires sensitive and specific analytical techniques like HPLC. researchgate.netresearchgate.net
Qualification Toxicological evaluation to establish a safe level of exposure.Necessary to justify its acceptance criteria in Palbociclib formulations. premier-research.com
Control Strategy Implementation of manufacturing process controls to minimize impurity formation.Understanding its formation helps in optimizing the synthesis and storage of Palbociclib. aquigenbio.com

Use as a Reference Standard for Quality Assurance and Control

A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. In the context of pharmaceutical quality control, reference standards are indispensable for the accurate identification and quantification of active pharmaceutical ingredients (APIs) and their impurities. pharmaffiliates.comdaicelpharmastandards.com

This compound, available from various suppliers of pharmaceutical reference standards, serves this critical function. synthinkchemicals.com It is used to:

Develop and Validate Analytical Methods: Reference standards are essential for establishing the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for impurity testing. researchgate.netresearchgate.net

Routine Quality Control Testing: In the routine analysis of Palbociclib drug substance and drug product batches, the reference standard of this compound is used to confirm its identity and quantify its presence. researchgate.net

Stability Studies: During stability testing of Palbociclib formulations, the reference standard helps in monitoring the potential increase of this impurity over time under various storage conditions. longdom.org

The availability of a well-characterized reference standard for this compound ensures the reliability and consistency of quality control testing, which is a regulatory requirement. chemicea.comdaicelpharmastandards.com

Assessment of Degradation Pathways and Stress Testing

Understanding how a drug substance degrades is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life. longdom.org Stress testing, also known as forced degradation, is a key component of this assessment. pharmaffiliates.comijpronline.com

Forced Degradation Studies (e.g., oxidative, hydrolytic, photolytic, thermal)

Forced degradation studies involve subjecting the drug substance to harsh conditions, such as exposure to acid, base, oxidation, light, and heat, to accelerate its degradation. pharmaffiliates.comijpronline.comjpionline.org These studies are designed to:

Identify potential degradation products that could form under normal storage conditions.

Elucidate the degradation pathways of the drug substance.

Demonstrate the stability-indicating capability of the analytical methods used for analysis.

Studies on Palbociclib have shown that it is susceptible to degradation under certain stress conditions. For instance, some studies have reported degradation of Palbociclib under oxidative conditions. ijpronline.com Other studies have investigated its stability under hydrolytic (acidic and basic), photolytic, and thermal stress. ijpronline.comjpionline.org

Identification of this compound as a Degradation Product

Through forced degradation studies and the analysis of aged stability samples, this compound has been identified as a potential degradation product of Palbociclib. The formation of this and other degradation products underscores the importance of controlling the manufacturing process and storage conditions to ensure the quality and stability of Palbociclib formulations. The characterization of such degradation products is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). jpionline.org

Table 2: Summary of Forced Degradation Studies on Palbociclib

Stress ConditionGeneral Outcome for PalbociclibRelevance to this compound
Oxidative Degradation observed in some studies. ijpronline.comMay contribute to the formation of related impurities.
Hydrolytic (Acid/Base) Degradation observed under certain conditions. ijpronline.comjpionline.orgPotential pathway for the formation of degradation products.
Photolytic Degradation may occur upon exposure to light. ijpronline.comHighlights the need for light-protective packaging.
Thermal Degradation can be induced by heat. ijpronline.comjpionline.orgInforms appropriate storage temperature recommendations.

Regulatory Considerations for Impurities in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a major focus of regulatory agencies worldwide to ensure patient safety. longdom.orgchemicea.com The ICH has developed a series of guidelines (Q3A, Q3B, M7) that provide a framework for the control of impurities in new drug substances and products. nih.govpremier-research.com

Key regulatory considerations include:

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies. premier-research.com

For potent drugs like those used in oncology, which may have lower daily doses, the qualification of impurities can present unique challenges. nih.gov Regulatory authorities may have specific expectations for the control of impurities in oncology drugs, sometimes allowing for higher limits if justified by the benefit-risk profile of the treatment. acs.org

Any impurity present in a final drug product must be either qualified at the observed level or controlled to be at or below its qualified level. The presence of this compound in Palbociclib formulations must adhere to the limits set in the approved drug specification, which are established based on these regulatory principles.

Future Directions in Academic Research on Desacetyl Butoxyvinyl Palbociclib

Exploration of Novel Synthetic Methodologies for Impurity Control

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. In the context of Palbociclib (B1678290), a medication used in the treatment of certain types of breast cancer, the formation of related substances such as Desacetyl Butoxyvinyl Palbociclib during synthesis presents an ongoing challenge. asianpubs.orgveeprho.com Future research in this area is expected to focus on the development of novel synthetic methodologies that can minimize or eliminate the generation of this and other impurities.

One promising avenue of research is the exploration of alternative synthetic routes to Palbociclib that avoid the specific reaction conditions or intermediates that lead to the formation of this compound. chemicalpapers.com This could involve the use of different starting materials, catalysts, or reaction sequences. For instance, a novel synthesis of Palbociclib has been reported starting from 2-(methylthio)pyrimidin-4-(3H)-one, which may offer a different impurity profile compared to established methods. chemicalpapers.com

Furthermore, a deeper understanding of the mechanisms of impurity formation is crucial. By elucidating the reaction pathways that produce this compound, researchers can develop targeted strategies to suppress these unwanted side reactions. This may involve optimizing reaction parameters such as temperature, pressure, and solvent systems, or by introducing specific additives that can inhibit the formation of the impurity. google.com A patent for a synthesis method of Palbociclib impurities highlights the importance of mild reaction conditions and the use of specific catalysts to improve the purity of the final product. google.com

The table below summarizes potential synthetic strategies for impurity control.

Synthetic StrategyDescriptionPotential Advantages
Alternative Synthetic Routes Developing entirely new pathways to the target molecule that circumvent the formation of specific impurities.Can potentially eliminate the impurity, may offer higher overall yield.
Catalyst Optimization Selecting or designing catalysts that favor the desired reaction pathway over impurity-forming side reactions.Can significantly improve selectivity and reduce impurity levels.
Reaction Condition Optimization Fine-tuning parameters such as temperature, pressure, and solvent to disfavor the kinetics of impurity formation.Can be a cost-effective way to improve purity with existing routes.
Use of Protective Groups Strategically adding and removing protective groups to prevent unwanted reactions at specific sites on the molecule.Offers precise control over reactivity during the synthesis.

Advanced Computational Chemistry Approaches for Activity Prediction

Computational chemistry has emerged as a powerful tool in drug discovery and development, offering the potential to predict the biological activity and toxicity of chemical compounds without the need for extensive laboratory testing. In the case of this compound, advanced computational approaches can be employed to predict its potential biological activity, including any off-target effects.

One such approach is molecular docking, which can simulate the binding of a ligand (in this case, this compound) to the three-dimensional structure of a biological target, such as a protein kinase. By predicting the binding affinity and mode of interaction, researchers can gain insights into the potential for this impurity to exhibit biological activity. Molecular docking studies have been used to evaluate the binding of Palbociclib and its degradation products to its target proteins. jpionline.org These same methodologies can be applied to this compound to assess its potential for CDK inhibition or interaction with other kinases.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. QSAR models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. By training a QSAR model on a dataset of compounds with known activities, it is possible to predict the activity of new or uncharacterized compounds like this compound.

The table below outlines key computational approaches for activity prediction.

Computational ApproachDescriptionPredicted Outcome for this compound
Molecular Docking Simulates the binding of a molecule to a protein target.Prediction of binding affinity to CDK4/6 and other kinases.
QSAR Modeling Correlates chemical structure with biological activity.Estimation of potential biological activity based on its structural features.
ADME/Tox Prediction In silico models to predict absorption, distribution, metabolism, excretion, and toxicity.Assessment of potential pharmacokinetic and toxicological properties. jpionline.org

Comprehensive Characterization of its Biological Interactions Beyond CDK Inhibition

While Palbociclib is a known inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), the biological activity of its impurities, including this compound, is often not well characterized. veeprho.com A critical area of future research will be the comprehensive characterization of the biological interactions of this impurity beyond its potential effects on CDKs.

It is plausible that structural modifications, such as the desacetyl and butoxyvinyl groups, could alter the binding profile of the molecule, leading to interactions with other biological targets. This could result in off-target effects, which may be beneficial, benign, or detrimental. Investigating these potential off-target interactions is essential for a complete understanding of the impurity's pharmacological profile.

Development of High-Throughput Screening Methods for Impurity Detection

The ability to rapidly and accurately detect and quantify impurities in pharmaceutical products is paramount for quality control. Future research will likely focus on the development of high-throughput screening (HTS) methods for the detection of this compound and other process-related impurities in Palbociclib. oup.com

Current analytical methods for Palbociclib and its impurities often rely on techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). ijpronline.comresearchgate.net While these methods are robust and reliable, they can be time-consuming and may not be suitable for the rapid analysis of a large number of samples.

HTS methods could involve the use of advanced analytical platforms, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), which can significantly reduce analysis times. researchgate.net Additionally, the development of novel detection technologies, such as specific immunoassays or biosensors, could offer even faster and more cost-effective screening solutions. These methods would enable real-time monitoring of the manufacturing process, allowing for tighter control over impurity levels.

The table below details potential HTS methods for impurity detection.

HTS MethodPrincipleApplication to this compound
UHPLC-MS/MS Rapid chromatographic separation followed by highly sensitive and specific mass spectrometric detection. researchgate.netFast and accurate quantification in raw materials and final product.
Immunoassays Use of specific antibodies to detect the target molecule.Potential for rapid, qualitative or semi-quantitative screening.
Biosensors Integration of a biological recognition element with a physicochemical transducer.Could enable real-time, in-line process monitoring.

Investigation of Environmental Fate and Degradation Products in Various Matrices

The environmental fate of pharmaceuticals and their impurities is an area of growing concern. Once released into the environment, these compounds can undergo various transformation processes, leading to the formation of degradation products that may have their own environmental and toxicological profiles. A comprehensive investigation into the environmental fate and degradation of this compound in various matrices, such as water and soil, is therefore a crucial area for future research.

Studies on the degradation of Palbociclib have shown that it can degrade under certain stress conditions, such as in the presence of peroxide. ijpronline.com It is important to investigate whether this compound exhibits similar or different degradation pathways. This would involve conducting controlled laboratory experiments to simulate various environmental conditions, such as exposure to sunlight (photodegradation), water (hydrolysis), and microorganisms (biodegradation).

Advanced analytical techniques, such as LC-QTOF-MS (liquid chromatography-quadrupole time-of-flight mass spectrometry), can be used to identify the structures of the resulting degradation products. jpionline.org This information is essential for assessing the potential environmental risks associated with the presence of this compound and its transformation products in the environment. Understanding the persistence and mobility of these compounds in different environmental compartments will also be a key focus of future research.

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating the efficacy of Desacetyl Butoxyvinyl Palbociclib in hormone receptor-positive (HR+) breast cancer?

  • Methodological Answer: Utilize patient-derived xenograft (PDX) models, particularly luminal B subtypes, to assess tumor regression and progression-free survival (PFS). In vitro studies should employ HR+/HER2− cell lines to measure IC50 values and synergistic effects with endocrine therapies like fulvestrant. Clinical trial designs should prioritize stratification by menopausal status and prior endocrine therapy resistance, as demonstrated in PALOMA-3 subgroup analyses .

Q. How should dose-escalation studies be structured when combining this compound with endocrine therapies?

  • Methodological Answer: Adopt a phase Ib lead-in design to determine optimal dosing schedules. Monitor pharmacokinetic (PK) parameters such as average concentration over time (Cavg,t) and adjust for drug-drug interactions (e.g., increased palbociclib exposure with proteolysis-targeting chimeras). Use Cox proportional hazard models to correlate Cavg,t with PFS, incorporating metastatic site (visceral vs. nonvisceral) as a stratification factor .

Q. What analytical techniques are suitable for studying this compound-DNA interactions?

  • Methodological Answer: Employ multi-spectroscopic methods (e.g., UV-Vis, fluorescence quenching) to quantify binding constants and thermodynamic parameters (ΔG, ΔH, ΔS). Molecular docking and dynamics simulations can predict binding modes and stability. Validate findings using calf thymus DNA models to assess intercalation or groove-binding mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antagonism and in vivo synergy observed in this compound combination therapies?

  • Methodological Answer: Investigate pharmacokinetic-pharmacodynamic (PK/PD) mismatches using longitudinal PDX models. For example, in vitro antagonism between palbociclib and eribulin may arise from cell cycle arrest, but in vivo synergy can occur due to differential drug exposure timing. Implement "drug holiday" schedules to mitigate antagonism and validate with time-lapsed tumor response metrics .

Q. What statistical approaches are effective for analyzing real-world data discrepancies in this compound efficacy studies?

  • Methodological Answer: Apply propensity score matching to adjust for confounding variables (e.g., age, prior therapies) in retrospective cohort studies. Use Kaplan-Meier analysis for real-world PFS (rwPFS) and overall survival (OS) comparisons, with sensitivity analyses to address nonuniform tumor response assessments. Reference Flatiron Health database methodologies for validation .

Q. How does exposure-response modeling inform dose adjustments for this compound in heterogeneous populations?

  • Methodological Answer: Develop population PK models incorporating covariates like body weight, hepatic function, and concomitant therapies. For example, a 25% dose reduction in patients with low Cavg,t (< median) may maintain efficacy while reducing neutropenia risk. Use univariate screening to identify prognostic factors (e.g., metastatic burden) for personalized dosing .

Q. What strategies optimize this compound combination schedules to overcome endocrine resistance?

  • Methodological Answer: Design sequential therapy protocols where palbociclib is administered after estrogen receptor degradation (e.g., fulvestrant) to maximize cell cycle synchronization. In triple-negative models, explore triplet combinations (e.g., palbociclib + fulvestrant + eribulin) and assess long-term tumor regression via RECIST criteria .

Data Integration and Validation

  • Typical Data Table for Exposure-Response Analysis (Adapted from )

    ParameterValue (Median)Hazard Ratio (95% CI)P-value
    Cavg,t (ng/mL)78.20.62 (0.48–0.79)<0.001
    Body Weight <60 kg65.41.15 (0.92–1.43)0.21
  • Key Synergy Metrics in Combination Therapies (Adapted from )

    CombinationIn Vitro IC50 ShiftIn Vivo Tumor Regression (%)
    Palbociclib + Eribulin↑1.8-fold45% (vs. 22% monotherapy)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.